molecular formula C33H36O8 B12378909 Garcilatelic acid

Garcilatelic acid

Cat. No.: B12378909
M. Wt: 560.6 g/mol
InChI Key: MBENYWBYGGOHPB-IETUPHROSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Garcilatelic acid can be synthesized through a series of organic reactions involving the precursor compounds found in Garcinia lateriflora. The extraction process typically involves the use of solvents like methanol and dichloromethane (CH₂Cl₂) to isolate the compound from the plant material .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Garcinia lateriflora using a combination of solvent extraction and chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Garcilatelic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

Garcilatelic acid has a wide range of scientific research applications:

Mechanism of Action

Garcilatelic acid exerts its effects primarily through the inhibition of cell proliferation. It targets specific molecular pathways involved in cell growth and division, leading to apoptosis (programmed cell death) in cancer cells. The compound interacts with various cellular proteins and enzymes, disrupting their normal function and thereby inhibiting tumor growth .

Comparison with Similar Compounds

Garcilatelic acid is unique among caged-xanthones due to its potent antiproliferative activity. Similar compounds include:

Properties

Molecular Formula

C33H36O8

Molecular Weight

560.6 g/mol

IUPAC Name

(E)-4-[(1S,2S,17R,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(2-methylbut-3-en-2-yl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C33H36O8/c1-9-29(3,4)22-25-18(11-12-30(5,6)39-25)23(34)21-24(35)19-14-17-15-20-31(7,8)41-32(27(17)36,13-10-16(2)28(37)38)33(19,20)40-26(21)22/h9-12,14,17,20,34H,1,13,15H2,2-8H3,(H,37,38)/b16-10+/t17-,20-,32-,33+/m0/s1

InChI Key

MBENYWBYGGOHPB-IETUPHROSA-N

Isomeric SMILES

C/C(=C\C[C@]12C(=O)[C@@H]3C[C@H]([C@]14C(=C3)C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)C)C(C)(C)C=C)C(O2)(C)C)/C(=O)O

Canonical SMILES

CC(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)C)C(C)(C)C=C)C(O2)(C)C)C(=O)O

Origin of Product

United States

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